2-(Methoxymethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward, making it suitable for industrial production.
Chemical Reactions Analysis
2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under mild conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:
- 2-aryl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidines
- 2-aryl-6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridines
- Thiazolo[3,2-b][1,2,4]triazole derivatives
These compounds share similar structural features but differ in their specific substituents and pharmacological activities, highlighting the uniqueness of 2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine.
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H14N4O2/c1-19-9-13-16-14-15-8-7-12(18(14)17-13)10-3-5-11(20-2)6-4-10/h3-8H,9H2,1-2H3 |
InChI Key |
GELRSHAJVPAMSC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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